2-(3-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diisopropylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-(3-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diisopropylacetamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
While there is no direct synthesis route available for this specific compound, related compounds have been synthesized using various methods. For instance, 2,3-dihydrobenzo[b][1,4]dioxin-5-amine hydrochloride was synthesized via alkylation of phenolic hydroxyl group, azidation of carboxylic acid, Curtius rearrangement, hydrolysis, and salification with an overall yield of 35% .科学的研究の応用
Enzyme Inhibition
- Sulfonamides containing benzodioxane and acetamide moieties have shown significant enzyme inhibitory activity, particularly against α-glucosidase and acetylcholinesterase. This suggests potential applications in treating diseases like diabetes and Alzheimer's (Abbasi et al., 2019).
Anticancer Activity
- Compounds related to 2-(3-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diisopropylacetamide have demonstrated antitumor efficacy. One study found that similar compounds inhibited the growth of human colon and lung cancer cells in animal models (Lee et al., 2002).
Antibacterial Potential
- Research indicates that N-substituted sulfonamides with a benzodioxane moiety exhibit potent therapeutic potential against various bacterial strains. This discovery opens the door for developing new antibiotics (Abbasi et al., 2016).
Additional Insights
- Other studies have explored the synthesis methods and structural variations of compounds containing 2,3-dihydrobenzo[b][1,4]dioxin, which can inform the development of derivatives with specific therapeutic applications (Gabriele et al., 2006).
将来の方向性
作用機序
Target of action
Compounds with a 2,3-dihydrobenzo[b][1,4]dioxin-6-yl moiety have been studied for their potential therapeutic effects on Alzheimer’s disease . They might interact with enzymes such as cholinesterases and lipoxygenase .
Mode of action
The interaction of these compounds with their targets could involve forming covalent or non-covalent bonds, which could alter the target’s function .
Biochemical pathways
The affected pathways would depend on the specific targets of the compound. For instance, if the compound targets cholinesterases, it could affect the cholinergic pathway, which is involved in memory and cognition .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. For instance, the presence of a sulfonyl group might influence its solubility and absorption .
Result of action
The molecular and cellular effects would depend on the specific targets and pathways affected by the compound. For instance, if the compound inhibits cholinesterases, it could increase the levels of acetylcholine, a neurotransmitter, in the brain .
Action environment
Environmental factors such as pH and temperature could influence the compound’s action, efficacy, and stability. For instance, the compound’s activity might be optimal at physiological pH and body temperature .
特性
IUPAC Name |
2-[3-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]sulfonylindol-1-yl]-N,N-di(propan-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N3O6S/c1-17(2)29(18(3)4)26(31)15-28-14-24(20-7-5-6-8-21(20)28)36(32,33)16-25(30)27-19-9-10-22-23(13-19)35-12-11-34-22/h5-10,13-14,17-18H,11-12,15-16H2,1-4H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCLKYNURMYMAHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)CN1C=C(C2=CC=CC=C21)S(=O)(=O)CC(=O)NC3=CC4=C(C=C3)OCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。